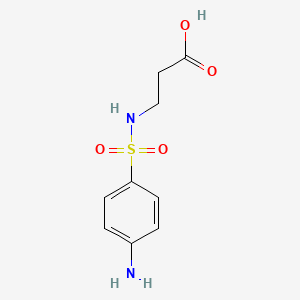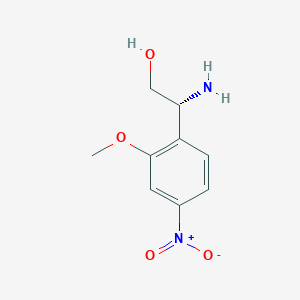
1-(2,5-Dimethylbenzyl)cyclopropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethylbenzyl)cyclopropan-1-ol is an organic compound with the molecular formula C12H16O It features a cyclopropane ring attached to a benzyl group that is substituted with two methyl groups at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylbenzyl)cyclopropan-1-ol typically involves the reaction of 2,5-dimethylbenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize the impact of chemical processes.
化学反应分析
Types of Reactions
1-(2,5-Dimethylbenzyl)cyclopropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Nitro, sulfonyl, or halogenated derivatives
科学研究应用
1-(2,5-Dimethylbenzyl)cyclopropan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2,5-Dimethylbenzyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The benzyl group’s substituents can influence the compound’s reactivity and binding affinity to specific targets, leading to diverse biological and chemical effects.
相似化合物的比较
Similar Compounds
1-Cyclopropylcyclopropan-1-ol: Another cyclopropane derivative with similar structural features but different substituents.
2,5-Dimethylbenzyl alcohol: Lacks the cyclopropane ring but shares the benzyl group with methyl substituents.
Uniqueness
1-(2,5-Dimethylbenzyl)cyclopropan-1-ol is unique due to the presence of both a cyclopropane ring and a benzyl group with specific methyl substitutions. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
1-[(2,5-dimethylphenyl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H16O/c1-9-3-4-10(2)11(7-9)8-12(13)5-6-12/h3-4,7,13H,5-6,8H2,1-2H3 |
InChI 键 |
CCXKNUHPHKSRNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)CC2(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


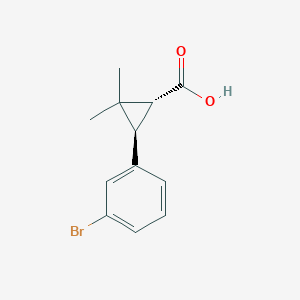

![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13599786.png)
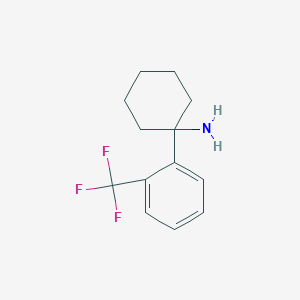
![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)
![3-hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide](/img/structure/B13599807.png)
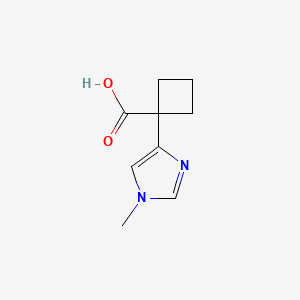
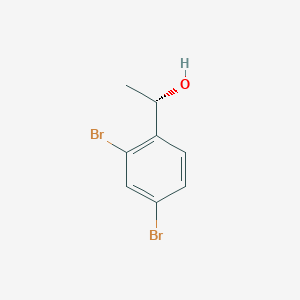

![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)

